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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1662422 Get Quote

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK)

inhibitor with significant anti-angiogenic and anti-tumor activities. Developed from the same

chemical library as sunitinib, SU14813 primarily targets members of the split-kinase domain

RTK family, which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3]

This guide provides a detailed comparison of the inhibitory activity of (Z)-SU14813 against its

primary targets and a panel of other kinases, supported by experimental data and protocols.

Data Presentation: Kinase Inhibition Profile of (Z)-
SU14813
The selectivity of (Z)-SU14813 has been evaluated against a panel of 38 kinases in

biochemical assays. The compound demonstrates high potency against its intended targets,

with IC50 values in the low nanomolar range.[4][5] In contrast, it exhibits significantly lower

activity against other non-target tyrosine kinases, with IC50 values ranging from approximately

1 to over 200 µmol/L, indicating a selectivity of 100- to 10,000-fold for its primary targets.[4][5]

The following tables summarize the in vitro inhibitory activity of (Z)-SU14813 against its primary

targets and a selection of off-target kinases.

Table 1: Inhibitory Activity of (Z)-SU14813 against Primary Kinase Targets
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Kinase Target Biochemical IC50 (nM) Cellular IC50 (nM)

VEGFR1 (Flt-1) 2[5][6][7][8] -

VEGFR2 (KDR/Flk-1) 50[5][6][7][8] 5.2[4][7]

PDGFRβ 4[5][6][7][8] 9.9[4][7]

KIT 15[5][6][7][8] 11.2[4][7]

FLT3 2 to 50 -

CSF1R/FMS 2 to 50 -

*The IC50 values for FLT3 and CSF1R/FMS are reported to be in the range of 0.002 to 0.05

μmol/L (2 to 50 nM)[4].

Table 2: Cross-Reactivity Profile of (Z)-SU14813 against Off-Target Kinases

Off-Target Kinase Biochemical IC50 (µM)

FGFR1 3.5[5][8]

c-Met 9[5][8]

Src 2.5[5][8]

EGFR >20[5][8]

Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay, similar to

the methods used to determine the IC50 values for (Z)-SU14813.

Protocol: In Vitro Kinase Inhibition Assay using GST-
Fusion Proteins
This protocol describes the determination of kinase inhibition by measuring the phosphorylation

of a substrate by a purified kinase expressed as a Glutathione S-Transferase (GST) fusion

protein.
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1. Materials and Reagents:

Purified recombinant kinases (GST-fusion proteins)

Specific peptide or protein substrate for each kinase

(Z)-SU14813 stock solution (e.g., 10 mM in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

[γ-³³P]ATP or unlabeled ATP

96-well assay plates

Phosphocellulose filter mats or plates

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter and scintillation fluid (for radiometric assay) or specific antibodies for

ELISA-based detection.

2. Procedure:

Compound Dilution: Prepare a serial dilution of (Z)-SU14813 in kinase assay buffer. A typical

starting concentration for the assay might be 10 µM, with subsequent 3-fold or 10-fold

dilutions. A vehicle control (DMSO) should be included.

Kinase Reaction Setup:

Add 10 µL of the diluted (Z)-SU14813 or vehicle control to the wells of a 96-well plate.

Add 20 µL of a solution containing the purified kinase and its specific substrate in kinase

assay buffer to each well.

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind

to the kinase.
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Initiation of Kinase Reaction:

Start the reaction by adding 20 µL of a solution containing ATP in kinase assay buffer. For

radiometric assays, [γ-³³P]ATP is included. The final ATP concentration should be close to

the Km value for each specific kinase.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

Termination and Detection (Radiometric Method):

Stop the reaction by adding a stop buffer (e.g., 30% acetic acid) or by spotting the reaction

mixture onto phosphocellulose filter mats.

Wash the filter mats extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity inhibition for each concentration of (Z)-
SU14813 relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations
Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for an in vitro kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1662422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Inhibited by (Z)-SU14813
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Caption: Key signaling pathways inhibited by (Z)-SU14813.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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